molecular formula C20H22N4O9 B2982007 N-(5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide CAS No. 1843217-56-0

N-(5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide

Cat. No.: B2982007
CAS No.: 1843217-56-0
M. Wt: 462.415
InChI Key: FOHXRMZLXNXZFZ-RCCFBDPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide features a pyridine core substituted with:

  • A 3-nitro group (electron-withdrawing, influencing reactivity).
  • A tetrahydrofuran (THF) moiety with stereochemical specificity (2R,4S,5R), critical for spatial interactions.
  • A 4-nitrophenethoxy group (bulky, lipophilic substituent).
  • An acetamide group, common in bioactive molecules.

Properties

IUPAC Name

N-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O9/c1-11(26)21-19-15(24(30)31)8-14(17-9-16(27)18(10-25)33-17)20(22-19)32-7-6-12-2-4-13(5-3-12)23(28)29/h2-5,8,16-18,25,27H,6-7,9-10H2,1H3,(H,21,22,26)/t16-,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHXRMZLXNXZFZ-RCCFBDPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=N1)OCCC2=CC=C(C=C2)[N+](=O)[O-])C3CC(C(O3)CO)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(C=C(C(=N1)OCCC2=CC=C(C=C2)[N+](=O)[O-])[C@H]3C[C@@H]([C@H](O3)CO)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-nitro-6-(4-nitrophenethoxy)pyridin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydrofuran moiety, nitro and nitrophenethoxy groups. The molecular formula of the compound is C₁₈H₁₈N₄O₇, with a molecular weight of approximately 394.36 g/mol.

1. Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of pyridine and tetrahydrofuran have shown effectiveness against various bacterial strains. The presence of hydroxymethyl and nitro groups may enhance the antimicrobial efficacy through increased membrane permeability or inhibition of essential metabolic pathways.

2. Anticancer Activity

Several case studies have reported the anticancer potential of related compounds. For example:

  • Case Study 1: A derivative similar to this compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent inhibition of cell proliferation, suggesting that the compound could induce apoptosis in cancer cells.

3. Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, it may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cellular proliferation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with DNA/RNA: The compound may intercalate or bind to nucleic acids, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
  • Inhibition of Key Metabolic Pathways: By targeting specific enzymes, the compound could disrupt metabolic processes essential for cell survival.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of nucleic acid synthesis enzymes

Comparison with Similar Compounds

Structural Analog: N-{1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide (FDB023789)

  • Core Structure: Pyrimidine with a ribofuranosyl (THF-like) group .
  • Key Features :
    • Stereochemistry : 2R,3R,4S,5R in THF, similar to the target compound.
    • Functional Groups : Acetamide and hydroxyl groups.
  • Differences :
    • Lacks nitro substituents; instead, a 2-oxo group on pyrimidine.
    • Smaller molecular weight (~285 g/mol vs. target’s estimated >500 g/mol).
  • Applications : Serves as a nucleoside analog, highlighting the importance of THF stereochemistry in binding interactions .

Structural Analog: (S)-N-((3-(6-(4-(4,6-Dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide (Compound 7g)

  • Core Structure: Oxazolidinone with fluoropyridine .
  • Key Features: Acetamide group and halogenated pyrimidine. Antibacterial activity (oxazolidinones target bacterial ribosomes).
  • Differences: Oxazolidinone core vs. pyridine in the target. Dichloropyrimidinyl and fluorine substituents enhance lipophilicity but lack nitro groups.
  • Relevance: Demonstrates how heterocyclic diversity (pyridine vs. oxazolidinone) impacts biological targeting .

Structural Analog: N-[4-(5-Methylfuran-2-yl)phenyl]acetamide

  • Core Structure : Phenyl ring with methylfuran and acetamide .
  • Key Features :
    • Simpler structure with a single aromatic ring.
    • Methylfuran provides moderate hydrophobicity.
  • Differences: No nitro groups or THF moiety. Lower molecular weight (~219 g/mol).
  • Applications : Illustrates structural trade-offs; simpler analogs may lack target specificity but improve solubility .

Key Comparative Data

Parameter Target Compound FDB023789 Compound 7g N-[4-(5-Methylfuran)phenyl]acetamide
Core Structure Pyridine Pyrimidine Oxazolidinone Phenyl
Key Substituents 3-Nitro, 4-nitrophenethoxy Ribofuranosyl, acetamide Dichloropyrimidinyl, F Methylfuran, acetamide
Stereochemistry 2R,4S,5R (THF) 2R,3R,4S,5R (THF) Not specified None
Molecular Weight High (>500 g/mol, estimated) ~285 g/mol ~500 g/mol ~219 g/mol
Potential Application Antibacterial (inferred) Nucleoside analog Antibacterial Unspecified

Research Findings and Implications

Stereochemical Influence

  • The 2R,4S,5R-THF configuration in the target compound mirrors ribofuranosyl moieties in nucleosides (e.g., FDB023789), suggesting a role in mimicking natural substrates for enzyme binding .

Nitro Group Effects

Pharmacokinetic Predictions

  • This contrasts with methylfuran-based analogs, which balance hydrophobicity and solubility .

Q & A

(Basic) What are the critical considerations for designing a synthetic route for this compound?

Answer:
The synthesis of this compound requires meticulous planning due to its stereochemical complexity (tetrahydrofuran and pyridine moieties) and nitro/acetamide functional groups. Key steps include:

  • Protection of hydroxyl groups : Use of tetrahydropyran (THP) or tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during nitro group introduction .
  • Stereoselective assembly : Chiral catalysts like CBS-oxazaborolidine may ensure correct configuration at the tetrahydrofuran ring .
  • Nitro group installation : Controlled nitration conditions (e.g., mixed acid systems) to avoid over-oxidation or positional isomerism .
  • Coupling reactions : Mitsunobu or nucleophilic substitution for attaching the 4-nitrophenethoxy group .

(Advanced) How can conflicting NMR data for diastereomers be resolved during structural validation?

Answer:
Unexpected peaks in 1H^1H- or 13C^{13}C-NMR may arise from:

  • Diastereomeric impurities : Use chiral HPLC or polarimetry to isolate enantiomers and compare NMR shifts .
  • Dynamic interconversion : Variable-temperature NMR can detect rotational barriers (e.g., hindered acetamide rotation) .
  • Residual solvents/deuterated agents : Ensure thorough drying and solvent removal. For example, residual DMF may mimic proton signals at ~8.0 ppm .

(Basic) What analytical techniques are essential for purity assessment?

Answer:

  • HPLC-MS : Quantify impurities >0.1% and confirm molecular weight (e.g., ESI-MS for [M+H+^+] ion) .
  • Elemental analysis : Validate C, H, N, O percentages within ±0.4% of theoretical values .
  • TLC with multiple solvent systems : Detect polar/non-polar byproducts (e.g., ethyl acetate/hexane vs. dichloromethane/methanol) .

(Advanced) How can reaction yields be improved during the nitro-to-amine reduction step?

Answer:
Nitro reduction often faces over-reduction or incomplete conversion. Strategies include:

  • Catalyst selection : Hydrogenation with Pd/C or Raney Ni under controlled H2_2 pressure (10–50 psi) to minimize side products .
  • Alternative reductants : Sodium dithionite (Na2_2S2_2O4_4) in aqueous ethanol for selective reduction .
  • In situ monitoring : Use FT-IR to track the disappearance of the nitro peak at ~1520 cm1^{-1} .

(Advanced) What computational methods aid in predicting biological activity?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., nitro groups as hydrogen bond acceptors) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ constants) with activity data from analogous pyridine derivatives .
  • MD simulations : Assess stability of the tetrahydrofuran ring in aqueous environments (AMBER or GROMACS) .

(Basic) How is the stereochemical integrity of the tetrahydrofuran ring confirmed?

Answer:

  • X-ray crystallography : Definitive proof of absolute configuration (e.g., Flack parameter < 0.1) .
  • Optical rotation comparison : Match [α]D_D values with literature data for similar stereocenters .
  • NOESY NMR : Detect spatial proximity between H-2 (tetrahydrofuran) and H-6 (pyridine) to confirm ring conformation .

(Advanced) How to address solubility challenges in biological assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug derivatization : Introduce phosphate or acetyl groups at the hydroxymethyl position for improved bioavailability .
  • Surfactant-assisted dispersion : Polysorbate 80 or Cremophor EL for in vitro cell culture studies .

(Basic) What safety protocols are critical during synthesis?

Answer:

  • Nitro compound handling : Use explosion-proof equipment and avoid open flames (risk of deflagration) .
  • Acetamide toxicity : Wear nitrile gloves and work in fume hoods to prevent dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts (e.g., nitric acid) with sodium bicarbonate before disposal .

(Advanced) How to resolve discrepancies in biological activity between batches?

Answer:

  • Impurity profiling : Compare HPLC traces and quantify trace metal contaminants (e.g., Pd in hydrogenated batches) .
  • Polymorph screening : Use DSC and PXRD to identify crystalline vs. amorphous forms affecting bioavailability .
  • Bioassay controls : Include a reference standard (e.g., commercial kinase inhibitor) to normalize inter-experimental variability .

(Advanced) What strategies optimize regioselectivity in pyridine functionalization?

Answer:

  • Directing groups : Install temporary groups (e.g., boronic esters) to guide nitration or alkylation .
  • Microwave-assisted synthesis : Enhance reaction specificity under controlled temperature/pressure .
  • Computational prediction : DFT calculations (Gaussian) to model transition states and identify low-energy pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.